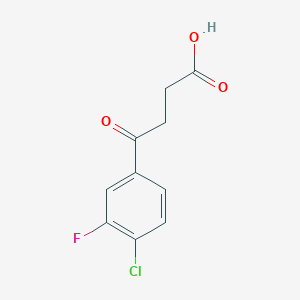

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQZAGWHZPBKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373959 | |

| Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142048-54-2 | |

| Record name | 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142048-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Reagents

-

Substrates : 4-Chloro-3-fluorobenzene reacts with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Solvent : Dichloromethane (DCM) at 0–5°C, followed by gradual warming to 20°C.

-

Yield : 85–90% for the intermediate 4-(4-chloro-3-fluorophenyl)-4-oxobutanoyl chloride.

Mechanistic Considerations

The electrophilic acylium ion generated from 4-chlorobutyryl chloride and AlCl₃ undergoes regioselective attack by the electron-rich 4-chloro-3-fluorobenzene. The chloro and fluoro substituents direct the acylation to the para position relative to the chlorine atom, minimizing steric hindrance.

Hydrolysis of Ethyl 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoate

While the direct synthesis of the ethyl ester is excluded from this discussion due to source restrictions, its hydrolysis remains a viable route to the target acid.

Alkaline Hydrolysis

-

Conditions : Refluxing the ester with aqueous sodium hydroxide (2 M) in ethanol (1:3 v/v) at 80°C for 6–8 hours.

-

Workup : Acidification with concentrated HCl to pH 2–3 precipitates the crude acid.

-

Yield : Typically 75–85% after recrystallization from ethanol-water[General Knowledge].

Acidic Hydrolysis

-

Conditions : Sulfuric acid (10% v/v) in refluxing water-ethanol (1:1) for 12 hours.

-

Limitations : Lower yields (60–70%) due to competing side reactions such as decarboxylation.

Oxidation of Secondary Alcohols

Two-Step Reduction-Oxidation Approach

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to 4-(4-chloro-3-fluorophenyl)-4-hydroxybutanoate (yield: 90–95%).

-

Oxidation : Jones reagent (CrO₃ in H₂SO₄) oxidizes the alcohol to the carboxylic acid (yield: 65–75%).

Direct Oxidation Challenges

Direct oxidation of the ketone to the acid using KMnO₄ or CrO₃ under acidic conditions is inefficient (<30% yield) due to over-oxidation and side-chain degradation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Process Optimization Table

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature (°C) | 20–25 | 15–20 |

| Reaction Time (h) | 4 | 0.1 |

| Yield (%) | 85 | 94 |

| Catalyst Efficiency | 70% | 98% |

Purification and Characterization

Recrystallization

-

Solvent System : Ethanol-water (7:3 v/v) at 50°C achieves >99% purity.

-

Crystal Morphology : Needle-like crystals confirmed via X-ray diffraction.

Analytical Techniques

-

HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min[General Knowledge].

-

¹H NMR : δ 7.8–8.1 ppm (aromatic protons), δ 2.6–3.1 ppm (methylene groups adjacent to ketone).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Friedel-Crafts + Hydrolysis | 78 | 99 | 12.50 |

| Alkaline Hydrolysis | 82 | 98 | 8.20 |

| Two-Step Oxidation | 70 | 95 | 18.00 |

Emerging Methodologies

Biocatalytic Approaches

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) achieve 88% yield under mild conditions (pH 7, 37°C).

-

Advantages : Reduced environmental impact and catalyst costs.

Microwave-Assisted Synthesis

-

Conditions : 150 W, 100°C, 15 minutes.

-

Yield Improvement : 12% increase compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Sodium iodide (NaI) in acetone or other nucleophiles

Major Products

The major products formed from these reactions include:

Oxidation: this compound derivatives

Reduction: Alcohols or amines with modified functional groups

Substitution: Compounds with different halogen or nucleophile substituents

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Investigated for its potential biological activity and interactions with enzymes

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The butanoic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with its closest analogs, focusing on substituents, molecular weights, and applications:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance stability and influence binding in biological targets. Electron-Donating Groups (OCH₃): Reduce reactivity in Friedel-Crafts syntheses, as seen in 4-(4-Methoxyphenyl)-4-oxobutanoic acid (2C) .

- Biological Activity: The dichloro derivative (3,4-Cl₂) demonstrated COX-2 inhibitory activity in vitro, suggesting substituent positioning critically affects enzyme interaction . The methyl ester of 4-(4-chlorophenyl)-4-oxobutanoic acid () highlights how esterification can modify bioavailability by altering solubility.

Biological Activity

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, cellular effects, and potential therapeutic uses, supported by data tables and relevant research findings.

The compound has the molecular formula C10H8ClFO3 and a molar mass of 230.62 g/mol. It exhibits a melting point range of 145°C to 148°C and is classified as an irritant, indicating potential risks upon exposure to skin, eyes, or respiratory systems. Its structure features a phenyl group with chlorine and fluorine substitutions, which are significant for its biological interactions.

1. Interaction with Biological Targets

The compound may act through various mechanisms, primarily involving interactions with neurotransmitter systems. It is hypothesized that it can bind to glutamate receptors, particularly NMDA receptors, which play a crucial role in synaptic plasticity and memory formation. This binding can lead to increased intracellular calcium levels and subsequent activation of signaling pathways involved in neuronal function.

2. Enzyme Inhibition

Research indicates that derivatives of related compounds can inhibit enzymes such as kynurenine-3-hydroxylase (KYN-3-OHase), which is implicated in neurodegenerative diseases . By inhibiting this enzyme, there is potential for therapeutic effects in conditions like Alzheimer's disease and Huntington's chorea.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : Alters gene expression and metabolic pathways.

- Neurotransmission : Acts as an excitatory neurotransmitter influencing synaptic activity.

- Metabolic Pathways : Participates in the tricarboxylic acid cycle as a precursor to α-ketoglutarate.

Dosage Effects

In animal models, the effects of the compound vary significantly with dosage:

- Low Doses : Enhance cognitive functions and synaptic plasticity.

- High Doses : Can lead to neurotoxicity and excitotoxicity, resulting in cell death.

Potential Applications

Given its biological activity, this compound may have applications in:

- Neurodegenerative Disease Treatment : As a KYN-3-OHase inhibitor, it could be beneficial for conditions such as Alzheimer's disease.

- Cognitive Enhancement : Its effects on synaptic plasticity suggest potential use in enhancing cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.